Enhanced Lipophilicity vs. Unsubstituted Phenylacetonitrile Core
The addition of an N-isobutyl group to the phenylacetonitrile scaffold results in a substantial increase in calculated lipophilicity (cLogP). While the core phenylacetonitrile molecule has a cLogP of approximately 1.56, the presence of the isobutylamino substituent in 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile elevates the cLogP to a range of 2.45-2.55 . This quantitative shift is critical for modulating membrane permeability and binding to hydrophobic pockets in target proteins, a key consideration in hit-to-lead optimization where a balance between potency and ADME properties is paramount.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.45-2.55 |
| Comparator Or Baseline | cLogP (Phenylacetonitrile core) = ~1.56 |
| Quantified Difference | ΔcLogP = +0.9 to +1.0 log units |
| Conditions | In silico prediction based on molecular structure using standard algorithms (e.g., XLogP3, ALOGPS) |
Why This Matters
This quantifiable increase in lipophilicity directly informs the compound's utility in designing molecules with improved passive cellular permeability and target engagement for intracellular or CNS targets.
